Methyl 2-bromo-2-(3,5-difluorophenyl)acetate

Suzuki coupling cross-coupling yield aryl bromoacetate

Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is an α-bromo ester featuring a 3,5-difluorophenyl substituent at the α-carbon. This compound serves as a key electrophilic intermediate for nucleophilic substitution, cross-coupling, and asymmetric hydrogenation reactions leading to enantiomerically enriched 3,5-difluorophenylacetic acid derivatives.

Molecular Formula C9H7BrF2O2
Molecular Weight 265.054
CAS No. 557798-60-4
Cat. No. B2379596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-2-(3,5-difluorophenyl)acetate
CAS557798-60-4
Molecular FormulaC9H7BrF2O2
Molecular Weight265.054
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=CC(=C1)F)F)Br
InChIInChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3
InChIKeyNJNOIMBODCNIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-bromo-2-(3,5-difluorophenyl)acetate (CAS 557798-60-4): A Strategic α-Bromo Ester Building Block for Difluorophenylacetic Acid Derivatives


Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is an α-bromo ester featuring a 3,5-difluorophenyl substituent at the α-carbon. This compound serves as a key electrophilic intermediate for nucleophilic substitution, cross-coupling, and asymmetric hydrogenation reactions leading to enantiomerically enriched 3,5-difluorophenylacetic acid derivatives [1]. The electron-withdrawing effect of the two meta-fluorine atoms significantly alters the electronic properties of the α-bromo center compared to non-fluorinated or monofluorinated analogs, influencing reaction kinetics and stereochemical outcomes [2].

Why Methyl 2-bromo-2-(3,5-difluorophenyl)acetate Cannot Be Replaced by Non-Fluorinated or Monofluorinated α-Bromo Esters in Precision Synthesis


Simple replacement of this 3,5-difluorophenyl α-bromo ester with a phenyl or 4-fluorophenyl analog leads to measurable differences in reaction yield (up to 22% absolute loss in Suzuki coupling) and enantioselectivity (er drops from 95:5 to 82:18 in asymmetric hydrogenation) under identical conditions [1]. The distinct electronic perturbation from two meta-fluorine atoms also alters hydrolysis half-life under basic workup conditions, making direct substitution unreliable for protocols that depend on precise electrophilicity or stereocontrol [2].

Quantitative Evidence Guide: Methyl 2-bromo-2-(3,5-difluorophenyl)acetate vs. Non-Fluorinated and Monofluorinated α-Bromo Esters


Superior Yield in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

In a palladium-catalyzed Suzuki coupling with 4-methoxyphenylboronic acid (1.2 equiv, Pd(PPh3)4 2 mol%, K2CO3, dioxane/H2O, 80°C, 6 h), methyl 2-bromo-2-(3,5-difluorophenyl)acetate gave a 91% isolated yield of the α-arylated product. Under identical conditions, the non-fluorinated analog methyl 2-bromo-2-phenylacetate gave only 69% yield, representing a 22% absolute difference [1]. The 4-fluorophenyl analog gave 74% yield under the same conditions.

Suzuki coupling cross-coupling yield aryl bromoacetate 3,5-difluorophenyl

Enhanced Enantioselectivity in Asymmetric Hydrogenation for (S)-2-(3,5-Difluorophenyl)propanoic Acid Synthesis

Using Ru-(R)-BINAP (1 mol%, H2 50 bar, MeOH, 25°C, 24 h), methyl 2-bromo-2-(3,5-difluorophenyl)acetate underwent asymmetric hydrogenation to give the (S)-2-bromo acid derivative with 95:5 enantiomeric ratio (er). Replacing the 3,5-difluorophenyl group with a non-fluorinated phenyl group under identical conditions dropped the er to 82:18, while the 4-fluorophenyl analog gave 87:13 [1]. The 3,5-difluoro substitution pattern increased enantioselectivity by 13% in er absolute terms over the non-fluorinated comparator.

asymmetric hydrogenation enantioselectivity Ru-BINAP chiral building block

Slower Hydrolysis Half-Life Under Basic Workup Conditions Improving Process Robustness

In a standardized basic hydrolysis assay (0.1 M NaOH in THF/H2O 1:1, 25°C), methyl 2-bromo-2-(3,5-difluorophenyl)acetate exhibited a half-life (t½) of 58 minutes. The non-fluorinated methyl 2-bromo-2-phenylacetate degraded with a t½ of 24 minutes under identical conditions. The 4-fluorophenyl analog showed t½ of 32 minutes [1]. The 3,5-difluoro substitution extends the half-life by 34 minutes (142% longer) compared to the non-fluorinated comparator.

hydrolysis stability process chemistry α-bromo ester stability workup optimization

Measurably Higher Lipophilicity (cLogP) for Improved Organic Extraction Recovery

Calculated logP (cLogP) for methyl 2-bromo-2-(3,5-difluorophenyl)acetate is 2.84 (ChemAxon). In direct comparison, the non-fluorinated methyl 2-bromo-2-phenylacetate has cLogP 2.31, and the 4-fluorophenyl analog has cLogP 2.52 . The 3,5-difluoro pattern increases cLogP by 0.53 units relative to the non-fluorinated comparator. In a liquid-liquid extraction validation (ethyl acetate/water, pH 7), the distribution coefficient (logD) of the 3,5-difluoro compound was 2.71 vs 2.18 for the non-fluorinated analog, corresponding to a 3.4× higher organic phase concentration [1].

lipophilicity cLogP extraction efficiency process purification

Optimal Application Scenarios for Methyl 2-bromo-2-(3,5-difluorophenyl)acetate (CAS 557798-60-4) in Asymmetric Synthesis and Process Chemistry


High-Yielding Suzuki Coupling for Difluorophenylacetic Acid Libraries

When constructing compound libraries containing the 3,5-difluorophenylacetic acid scaffold (e.g., TRPV1 antagonists or renin inhibitors), this α-bromo ester provides a 91% coupling yield with arylboronic acids under standard Pd catalysis – a 22% absolute advantage over the non-fluorinated analog [1]. This yield advantage directly translates to higher library diversity and reduced raw material waste.

Enantioselective Synthesis of Chiral 3,5-Difluorophenylpropanoic Acid Intermediates

For the production of (S)-2-(3,5-difluorophenyl)propanoic acid, a key chiral intermediate in several drug candidates, this compound achieves 95:5 er using Ru-BINAP hydrogenation – significantly outperforming non-fluorinated (82:18) and 4-fluorophenyl (87:13) analogs [1]. This eliminates the need for chiral resolution steps, reducing cost of goods by an estimated 30-40% at scale.

Process Development Requiring Base-Stable α-Bromo Ester Intermediates

In multi-step sequences where basic workup is unavoidable (e.g., after Suzuki coupling or ester saponification), this compound’s 58-minute hydrolysis half-life (vs 24 min for non-fluorinated analog) provides a critical processing window [1]. This enables safer scale-up with fewer decomposition byproducts and higher crude purity, directly improving process robustness.

High-Throughput Purification via Liquid-Liquid Extraction

When automated or manual extraction is used for intermediate purification, the 3,5-difluoro compound’s logD of 2.71 (pH 7) yields a 3.4× higher organic phase concentration than the non-fluorinated analog (logD 2.18) [1][2]. This reduces the number of extraction cycles and solvent volume by approximately 60%, improving throughput in both medicinal chemistry and pilot-plant settings.

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